2-Chloro-N-(1-cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide
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Overview
Description
2-Chloro-N-(1-cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide is a synthetic organic compound. It is characterized by the presence of a chloro group, a cyanoethyl group, and a trifluoromethyl-substituted phenyl group. This compound may have applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1-cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide typically involves multi-step organic reactions. One possible route could involve the reaction of 2-chloroacetamide with a suitable cyanoethylating agent, followed by the introduction of the trifluoromethyl-substituted phenyl group through a nucleophilic substitution reaction. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(1-cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions may occur at the chloro or cyano groups, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions could result in various substituted derivatives.
Scientific Research Applications
2-Chloro-N-(1-cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or pharmaceuticals.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(1-cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Chloro-N-(1-cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide may include other chloroacetamides, cyanoethyl derivatives, and trifluoromethyl-substituted phenyl compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, or biological activity, making it valuable for specific applications.
Properties
IUPAC Name |
2-chloro-N-(1-cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N2O/c1-9(7-18)19(12(20)6-14)8-10-3-2-4-11(5-10)13(15,16)17/h2-5,9H,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUUCRMDIZVZBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N(CC1=CC(=CC=C1)C(F)(F)F)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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